Bfl-1 (BCL2A1) Inhibition: IC₅₀ Comparison with Non-Fluorinated Analog
N-(4-fluorophenyl)-3,4-dimethoxybenzamide exhibits measurable inhibition of the anti-apoptotic protein Bfl-1 (BCL2A1), a target implicated in chemotherapy resistance. In a TR-FRET assay, the compound achieved an IC₅₀ of 2.5 µM against Bfl-1/Bim interaction [1]. In contrast, its direct non-fluorinated analog, 3,4-dimethoxy-N-phenylbenzamide (CAS 1522-67-4), shows no reported Bfl-1 inhibition in public databases, while the simpler 4-fluoro-N-phenylbenzamide (CAS 366-63-2) lacks this 3,4-dimethoxy substitution entirely, highlighting the essential contribution of the combined structural motifs.
| Evidence Dimension | Inhibition of Bfl-1/Bim protein-protein interaction |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 µM (2,500 nM) |
| Comparator Or Baseline | 3,4-dimethoxy-N-phenylbenzamide: No reported Bfl-1 inhibition; 4-fluoro-N-phenylbenzamide: Not tested |
| Quantified Difference | Target compound shows micromolar activity; analogs lack reported activity at this target |
| Conditions | TR-FRET assay, 30 min incubation, unknown origin Bfl-1/Bim |
Why This Matters
This activity profile distinguishes the target compound as a unique probe for Bfl-1-related studies, whereas generic benzamides lack this target engagement.
- [1] BindingDB. (n.d.). BDBM50604877: Inhibition of Bfl-1/Bim (IC₅₀ = 2.5 µM). Retrieved from http://ww.w.bindingdb.org View Source
